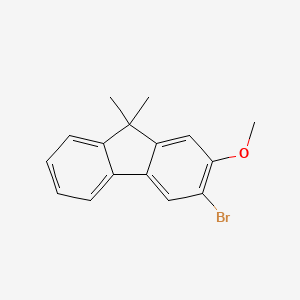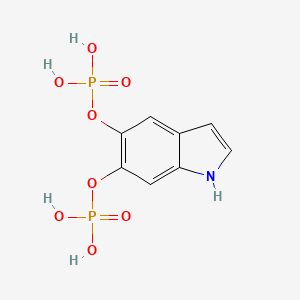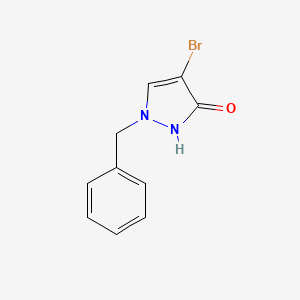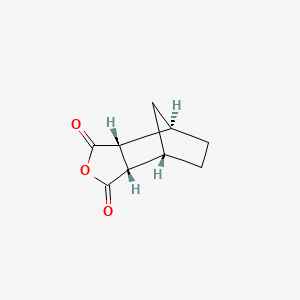
Rel-(3aR,4R,7S,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,6S,7S)-4-oxatricyclo[5210,2,6]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions and protein folding .
Medicine
In medicine, (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione: This compound has a similar tricyclic structure but differs in its functional groups and reactivity.
(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione: Another related compound with slight variations in its chemical structure.
Uniqueness
(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6-,7+ |
InChI Key |
LQOPXMZSGSTGMF-UMRXKNAASA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O |
Canonical SMILES |
C1CC2CC1C3C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


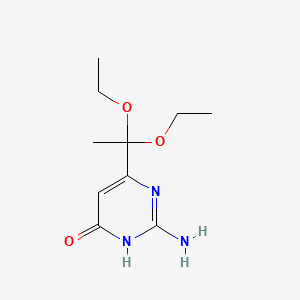

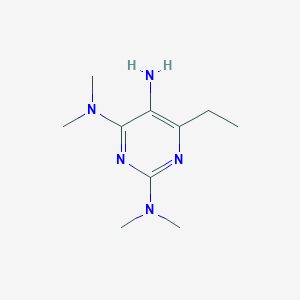

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
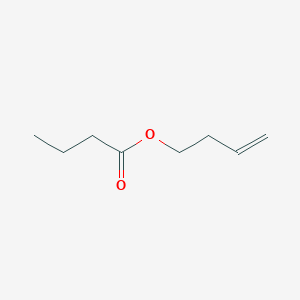
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)

![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

